molecular formula C14H8N2S B5161161 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile

3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile

Cat. No.: B5161161
M. Wt: 236.29 g/mol
InChI Key: PXGYUZISNOIJKP-MDWZMJQESA-N
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Description

3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile, also known as CTB or DNTB, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a high quantum yield, making it a popular choice for labeling biomolecules and studying biological processes.

Mechanism of Action

3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile is a fluorescent dye that binds to biomolecules through non-covalent interactions such as hydrophobic interactions and hydrogen bonding. Once bound, this compound emits fluorescence upon excitation with light of a specific wavelength. The emission wavelength of this compound is dependent on the polarity of the microenvironment it is in, making it a useful tool for studying changes in the microenvironment of biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of biomolecules it binds to. It does not affect the activity or function of enzymes or receptors and does not alter the structure or stability of proteins or nucleic acids. However, this compound can perturb the lipid bilayer of cell membranes, leading to changes in membrane properties such as fluidity and permeability.

Advantages and Limitations for Lab Experiments

3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and label biomolecules without affecting their function. It has a high quantum yield, making it a sensitive probe for detecting low concentrations of biomolecules. This compound is also relatively inexpensive and easy to synthesize.
However, there are also limitations to the use of this compound in lab experiments. Its fluorescence properties can be affected by changes in pH and temperature, making it difficult to use in certain experimental conditions. This compound also has a tendency to aggregate in solution, leading to quenching of its fluorescence signal. Additionally, this compound is not suitable for use in live-cell imaging experiments due to its potential toxicity.

Future Directions

There are several future directions for the use of 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile in scientific research. One area of interest is in the development of new this compound derivatives with improved fluorescence properties and reduced toxicity. Another area of interest is in the use of this compound in combination with other fluorescent probes to study complex biological processes. Additionally, this compound could be used in the development of new diagnostic tools for detecting biomolecules in clinical samples.

Synthesis Methods

3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile can be synthesized through a simple one-step reaction between 2-thienylacetonitrile and 3-bromo-4-cyanobenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is purified through column chromatography to obtain pure this compound. The yield of the reaction is typically around 50%.

Scientific Research Applications

3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile has been widely used in scientific research as a fluorescent probe for labeling biomolecules such as proteins, nucleic acids, and lipids. It has been used to study biological processes such as protein-protein interactions, receptor-ligand binding, and membrane trafficking. This compound has also been used to study the localization and dynamics of molecules within cells and tissues.

Properties

IUPAC Name

3-[(Z)-1-cyano-2-thiophen-2-ylethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S/c15-9-11-3-1-4-12(7-11)13(10-16)8-14-5-2-6-17-14/h1-8H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGYUZISNOIJKP-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=CC2=CC=CS2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=C/C2=CC=CS2)/C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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